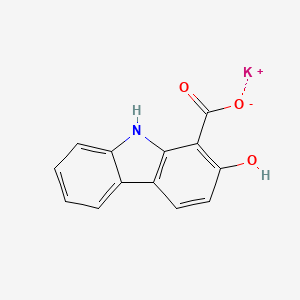
Potassium 2-hydroxy-9H-carbazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound derived from carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core with a hydroxyl group at the 2-position and a carboxylate group at the 1-position. The potassium salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole: This can be achieved through the hydroarylation of (Z)-2-(enynyl)indoles using a gold(I) catalyst.
Carboxylation: The hydroxylated carbazole is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.
Potassium Salt Formation: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions
Potassium 2-hydroxy-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学研究应用
Potassium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Potassium 2-hydroxy-9H-carbazole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
相似化合物的比较
Similar Compounds
2-Hydroxycarbazole: Lacks the carboxylate group, making it less soluble in water.
9H-Carbazole: The parent compound without any functional groups.
2-Hydroxy-9H-carbazole-1-carboxylic acid: The acid form without the potassium salt.
Uniqueness
Potassium 2-hydroxy-9H-carbazole-1-carboxylate stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs .
属性
CAS 编号 |
96566-70-0 |
|---|---|
分子式 |
C13H8KNO3 |
分子量 |
265.30 g/mol |
IUPAC 名称 |
potassium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.K/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
InChI 键 |
KGYBGLDQFAKVQI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


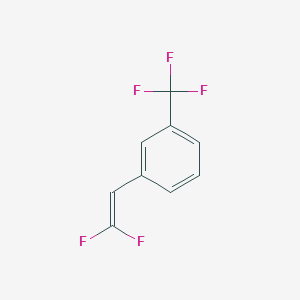

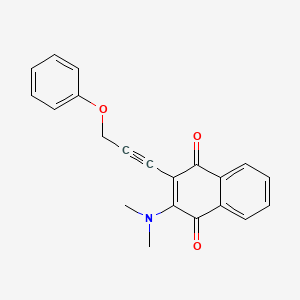
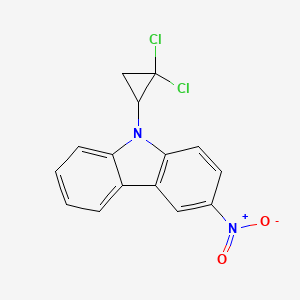
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
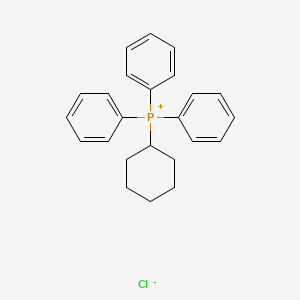
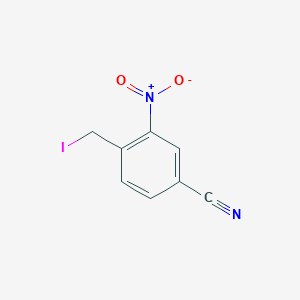
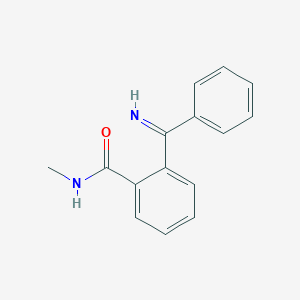
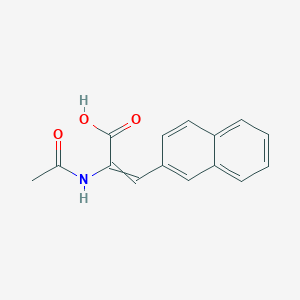
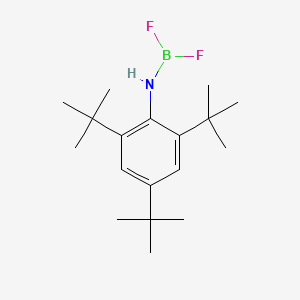
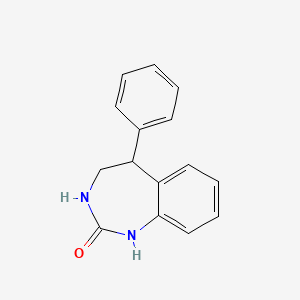
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
